molecular formula C24H28FN3O2 B6117922 2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No.: B6117922
M. Wt: 409.5 g/mol
InChI Key: YCIZPUQTUOGMNB-UHFFFAOYSA-N
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMeQNE, and it is a derivative of the well-known antipsychotic drug, clozapine. FMeQNE has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of FMeQNE is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. FMeQNE has been shown to have high affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. It is thought that FMeQNE's effects on these receptors contribute to its pharmacological activity.
Biochemical and physiological effects:
FMeQNE has been shown to exhibit a range of biochemical and physiological effects. In animal models, FMeQNE has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. FMeQNE has also been shown to exhibit anxiolytic effects, which may be related to its effects on the alpha-1 adrenergic receptor.

Advantages and Limitations for Lab Experiments

One advantage of using FMeQNE in lab experiments is that it has been shown to exhibit a range of pharmacological activities, making it a potentially useful tool for studying the mechanisms underlying various psychiatric disorders. However, one limitation of using FMeQNE in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on FMeQNE. One area of research that may be promising is the development of FMeQNE as a potential antipsychotic drug. Additionally, further research on FMeQNE's mechanism of action may help to elucidate its potential therapeutic applications. Finally, research on the potential side effects of FMeQNE may be important for determining its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis method for FMeQNE involves a multi-step process that begins with the synthesis of 2-fluoro-4-methoxybenzylamine. This compound is then reacted with 5-quinolinylmethyl chloride to produce the intermediate, 1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)piperazine. Finally, this intermediate is reacted with ethanol to produce the final product, 2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

FMeQNE has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential as an antipsychotic drug. FMeQNE has been shown to exhibit antipsychotic effects in animal models, and it has been suggested that it may be a promising alternative to currently available antipsychotic drugs. In addition to its antipsychotic effects, FMeQNE has also been shown to exhibit antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.

Properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(quinolin-5-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-30-21-8-7-19(23(25)14-21)16-28-12-11-27(17-20(28)9-13-29)15-18-4-2-6-24-22(18)5-3-10-26-24/h2-8,10,14,20,29H,9,11-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZPUQTUOGMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=C4C=CC=NC4=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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